molecular formula C12H13N3O B2592660 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 23890-08-6

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2592660
CAS No.: 23890-08-6
M. Wt: 215.256
InChI Key: RCSJQQFWHWWMMN-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1,3-dimethyl-5-phenoxy-4-formylpyrazole with hydroxylamine hydrochloride in methanol . This reaction yields the desired oxime compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrazole ring’s electronic properties also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar compounds to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime include other pyrazole derivatives such as 1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime and 3,5-dimethyl-1-phenylpyrazole . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific oxime group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(NE)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-12(8-13-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSJQQFWHWWMMN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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